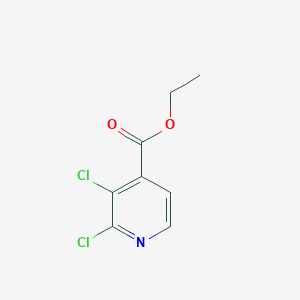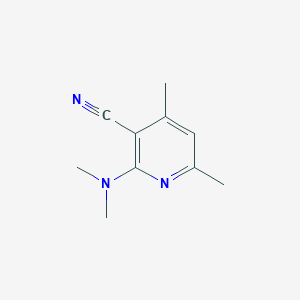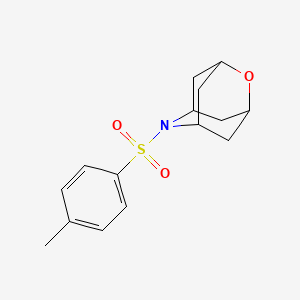
2-Brom-1-methyl-1H-imidazol-4-carbonsäure
Übersicht
Beschreibung
“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a chemical compound with the CAS Number: 852181-03-4 . It has a molecular weight of 205.01 . This compound is a solid under normal conditions .
Synthesis Analysis
Imidazoles, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” can be represented by the linear formula: C5H5BrN2O2 . The InChI Code for this compound is 1S/C5H5BrN2O2/c1-8-2-3 (4 (9)10)7-5 (8)6/h2H,1H3, (H,9,10) .Physical And Chemical Properties Analysis
“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von Imidazolderivaten
2-Brom-1-methyl-1H-imidazol-4-carbonsäure: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener Imidazolderivate. Diese Derivate sind entscheidend für die Entwicklung neuer Pharmazeutika aufgrund ihrer breiten Palette an biologischen Aktivitäten . So kann es beispielsweise verwendet werden, um N-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amin durch C-N-Kopplung mit p-Anisidin zu synthetisieren, was ein Schlüsselschritt bei der Herstellung von Verbindungen mit potenziellen therapeutischen Anwendungen ist .
Ligand für bimetallische Komplexe
Diese Verbindung dient als Vorläufer für Liganden, die bimetallische Platin(II)-Komplexe bilden können. Solche Komplexe haben eine potente zytotoxische Aktivität gezeigt, was sie für die Erforschung von Krebstherapien interessant macht . Die Fähigkeit, stabile Komplexe mit Metallen zu bilden, erweitert den Nutzen dieser Verbindung in der pharmazeutischen Chemie.
Anwendungen in der Materialwissenschaft
Imidazol und seine Derivate sind bekannt für ihre Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung von Funktionsmaterialien . Das Vorhandensein des Imidazolrings trägt zur thermischen Stabilität und den elektronischen Eigenschaften von Materialien bei, die bei der Herstellung von fortschrittlichen Polymeren und Beschichtungen genutzt werden können.
Katalyse
Aufgrund der vielseitigen Natur des Imidazolrings kann This compound als Katalysator in verschiedenen chemischen Reaktionen eingesetzt werden. Seine Rolle in der Katalyse ist auf die elektronenreiche Natur des Imidazolrings zurückzuführen, der eine Reihe von Transformationen ermöglichen kann .
Organische Synthese
In der organischen Synthese kann diese Verbindung zum Aufbau komplexer Moleküle eingesetzt werden. Sie ist besonders nützlich bei der regioselektiven Synthese, bei der die präzise Anlagerung von funktionellen Gruppen erforderlich ist . Diese Präzision ist für die Synthese von Molekülen mit bestimmten Eigenschaften oder biologischen Aktivitäten unerlässlich.
Pharmazeutische Forschung
Imidazolringe sind ein häufiges Motiv in Pharmazeutika, und Derivate wie This compound sind bei der Entdeckung und Entwicklung neuer Medikamente von entscheidender Bedeutung . Sie sind an der Synthese von Verbindungen mit einer breiten Palette von pharmakologischen Aktivitäten beteiligt, darunter antibakterielle, antifungale und antivirale Eigenschaften.
Safety and Hazards
Zukünftige Richtungen
Imidazole derivatives, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromaticity in their structure .
Biochemical Pathways
Imidazole derivatives are known to be involved in a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Action Environment
It’s known that the action of imidazole compounds can be influenced by factors such as ph and temperature .
Eigenschaften
IUPAC Name |
2-bromo-1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(4(9)10)7-5(8)6/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJNZNZJCTGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243554 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-03-4 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)






